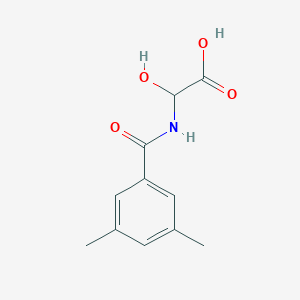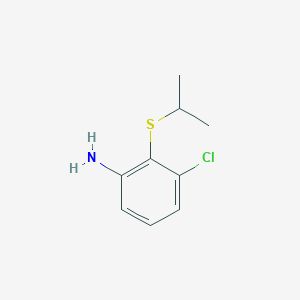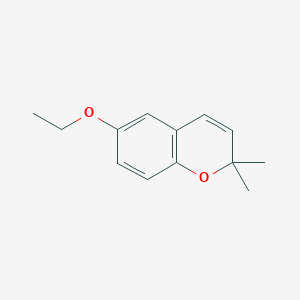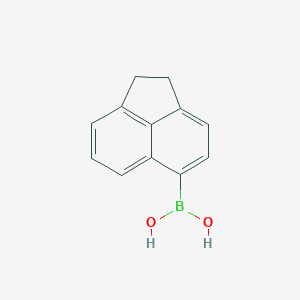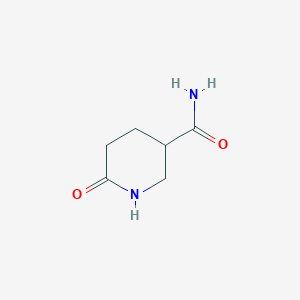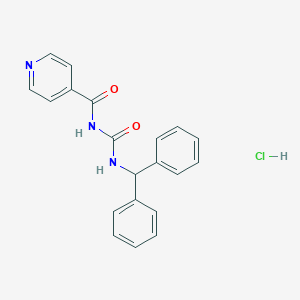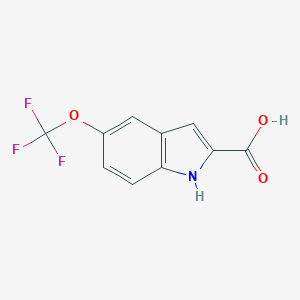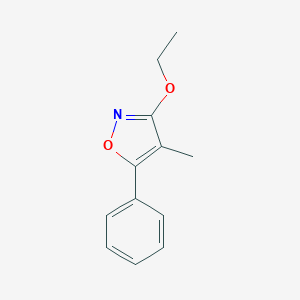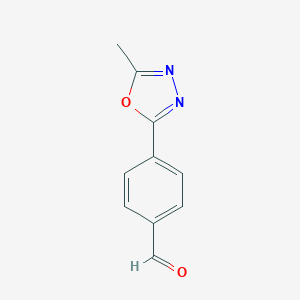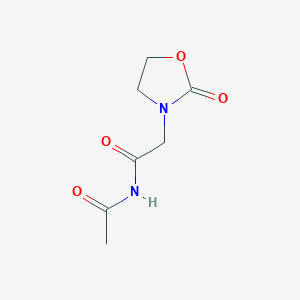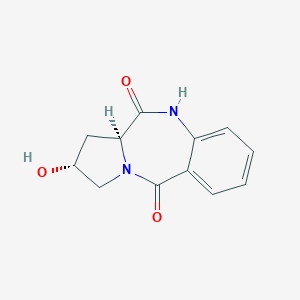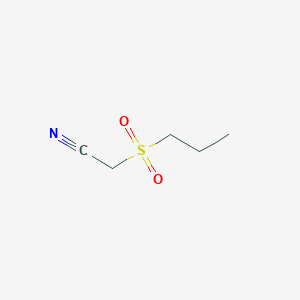![molecular formula C8H9NO2S2 B071171 3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid CAS No. 172896-63-8](/img/structure/B71171.png)
3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid is a chemical compound with a unique structure that includes a thiophene ring, a thiocarbamoyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid typically involves the reaction of 2-thiophenecarboxylic acid with N-methylthiocarbamoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiocarbamoyl group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Aplicaciones Científicas De Investigación
3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid involves its interaction with specific molecular targets and pathways. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also interact with cellular membranes or receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Compounds with a similar thiophene ring structure but containing a nitrogen atom.
Thiocarbamates: Compounds with a similar thiocarbamoyl group but different substituents.
Acetic Acid Derivatives: Compounds with a similar acetic acid moiety but different functional groups.
Uniqueness
3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Número CAS |
172896-63-8 |
|---|---|
Fórmula molecular |
C8H9NO2S2 |
Peso molecular |
215.3 g/mol |
Nombre IUPAC |
3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid |
InChI |
InChI=1S/C8H9NO2S2/c1-9(6(12)5-8(10)11)7-3-2-4-13-7/h2-4H,5H2,1H3,(H,10,11) |
Clave InChI |
OEWHLFKYNGTAQS-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CS1)C(=S)CC(=O)O |
SMILES canónico |
CN(C1=CC=CS1)C(=S)CC(=O)O |
Sinónimos |
Propanoic acid, 3-(methyl-2-thienylamino)-3-thioxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


